1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features an imidazole ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the pyrido[1,2-a][1,3]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the cyanide group may produce primary amines .
Scientific Research Applications
1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyanide group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar coordination properties.
Benzimidazole: Shares the benzimidazole core but lacks the pyrido and cyanide groups.
Pyrido[1,2-a][1,3]benzimidazole: Lacks the imidazole and cyanide groups but shares the core structure
Uniqueness
1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-2-(4-METHYLBENZYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H26N6 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(3-imidazol-1-ylpropylamino)-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H26N6/c1-19-8-10-21(11-9-19)16-22-20(2)23(17-28)27-31-24-6-3-4-7-25(24)33(27)26(22)30-12-5-14-32-15-13-29-18-32/h3-4,6-11,13,15,18,30H,5,12,14,16H2,1-2H3 |
InChI Key |
GNCZBMIBVFONFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN5C=CN=C5 |
Origin of Product |
United States |
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